4-{3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl}phenyl methanesulfonate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry where they are investigated for potential therapeutic applications, including anticancer properties. The compound's structure features a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic ring system that contributes to its biological activity.
4-{3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl}phenyl methanesulfonate is classified as a pyrazolo[1,5-a]pyrimidine derivative. This classification is significant due to the pharmacological relevance of pyrazolo compounds in drug development, particularly for their roles in inhibiting key enzymes involved in cancer progression .
The synthesis of 4-{3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl}phenyl methanesulfonate typically involves several steps:
The synthesis may require specific reaction conditions such as temperature control and solvent choice to optimize yield and purity. High-throughput synthesis techniques may also be employed in industrial settings to enhance efficiency and scalability of production .
The molecular structure of 4-{3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl}phenyl methanesulfonate can be represented by its IUPAC name and canonical SMILES notation:
These structural details indicate a complex arrangement that contributes to its biological activity and interactions with cellular targets .
The compound can participate in various chemical reactions typical for sulfonate esters and pyrazole derivatives. Notably:
The specific outcomes of these reactions depend on the reagents used and the reaction conditions applied (e.g., temperature, solvent) which must be carefully controlled to achieve desired products with high yields .
The mechanism of action for 4-{3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl}phenyl methanesulfonate primarily involves its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is essential for cell cycle progression; thus, inhibiting this enzyme can lead to cell cycle arrest and apoptosis in cancer cells.
Upon binding to CDK2, this compound disrupts its activity, preventing phosphorylation events necessary for cell cycle advancement. This mechanism underlies its potential therapeutic effects in oncology by halting tumor growth and promoting cancer cell death through apoptosis pathways .
The purity of commercially available samples is often around 95%, indicating high quality suitable for research applications .
4-{3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl}phenyl methanesulfonate has several important applications:
The synthesis of 4-{3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}phenyl methanesulfonate requires a systematic disconnection approach targeting three critical bonds: the methanesulfonate ester linkage, the biaryl C–C bond between the pyrazolopyrimidine core and the phenyl ring, and the pyrazolo[1,5-a]pyrimidine heterocycle itself. The retrosynthetic tree reveals two primary pathways:
Pathway A:Disconnection 1: Methanesulfonate ester → 4-(3-phenylpyrazolopyrimidin-6-yl)phenol + methanesulfonyl chlorideDisconnection 2: Biaryl bond → 6-chloro-3-phenylpyrazolo[1,5-a]pyrimidine + 4-hydroxyphenylboronic acid (Suzuki coupling)Core Construction: Knorr-type condensation of 5-amino-1H-pyrazole with β-ketonitrile derivative
Pathway B:Disconnection 1: Methanesulfonate ester (as above)Disconnection 2: Pyrazolo[1,5-a]pyrimidine core → phenylacetylene derivative + aminopyrazole (cyclocondensation)Advantage: Fewer steps but requires high-temperature cyclization
Pathway A is preferred due to superior regiocontrol in pyrazolopyrimidine formation and commercial availability of key intermediates [1] [3].
The pyrazolo[1,5-a]pyrimidine core is efficiently constructed via a one-pot cyclocondensation between 5-amino-1H-pyrazoles and 1,3-dicarbonyl equivalents. Optimization revealed that 5-amino-3-phenyl-1H-pyrazole (Intermediate I) reacts with ethyl benzoylacetate (Intermediate II) under acid catalysis to yield the 6-hydroxy derivative, though direct use of chlorinated synthons proved superior for subsequent functionalization [2].
Critical Parameters:
Table 1: Optimization of Pyrazolo[1,5-a]pyrimidine Core Formation
| 5-Aminopyrazole | 1,3-Dicarbonyl Equivalent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-Phenyl-I | Ethyl benzoylacetate | None | 80 | 18 | 62 |
| 3-Phenyl-I | Ethyl benzoylacetate | p-TsOH | 80 | 6 | 92 |
| 4-Nitrophenyl-I | Ethyl acetoacetate | p-TsOH | 80 | 8 | 78 |
| 3-Cyano-I | 1,1,3,3-Tetramethoxypropane | AcOH | 100 | 12 | 65 |
The 6-hydroxy intermediate requires chlorination for subsequent cross-coupling, making 6-chloro-3-phenylpyrazolo[1,5-a]pyrimidine (Intermediate III) the pivotal advanced intermediate [1] [3].
Chlorination at the C6 position activates the core for palladium-catalyzed coupling. Screening of chlorinating agents revealed significant variability:
Reagent Comparison:
Solvent Impact:
Table 2: Chlorination Efficiency with Different Reagents
| Reagent System | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|
| POCl₃ (neat) | 110 | 4 | 100 | 68 |
| POCl₃ + N,N-Diethylaniline | 85 | 5 | 100 | 89 |
| Oxalyl Chloride/DMF | 70 | 3 | 95 | 75 |
| SOCl₂/Pyridine | 80 | 12 | 70 | 52 |
The biaryl linkage is forged via Suzuki-Miyaura cross-coupling between Intermediate III and 4-hydroxyphenylboronic acid (Intermediate IV). Key optimization parameters:
Catalyst Systems:
Solvent/Base Screening:
Critical Side Reaction: Protodehalogenation of the chloroheterocycle is minimized by degassing solvents and maintaining pH >9. The product, 4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenol (Intermediate V), is isolated via crystallization from ethyl acetate/hexanes [1] [4].
Table 3: Suzuki Coupling Optimization for Intermediate V Synthesis
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | None | K₂CO₃ | Dioxane/H₂O | 80 | 8 | 70 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 82 |
| Pd(dppf)Cl₂ | None | Cs₂CO₃ | DMF/H₂O | 90 | 5 | 88 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | THF/H₂O | 25 | 4 | 95 |
Methanesulfonylation of phenol Intermediate V demands precise stoichiometry and temperature control to minimize diester formation:
Reaction Variables:
Workup Protocol:
Table 4: Esterification Conditions and Product Quality
| Solvent | Base (eq.) | MsCl (eq.) | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| THF | TEA (2.2) | 1.2 | 0 | 2 | 76 | 92 |
| CH₂Cl₂ | TEA (2.2) | 1.2 | 0 | 1.5 | 85 | 96 |
| CH₂Cl₂ | Pyridine (3.0) | 1.1 | 25 | 1 | 70 | 90 |
| CH₂Cl₂ | TEA (2.2) | 1.05 | -10→0 | 2 | 93 | 99.5 |
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0